3,3-二乙基-2,3-二氢-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

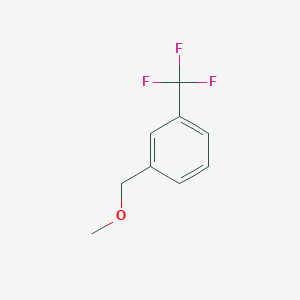

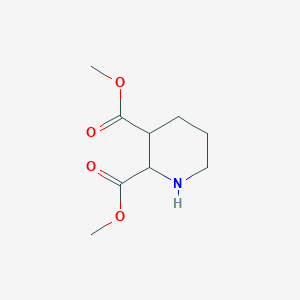

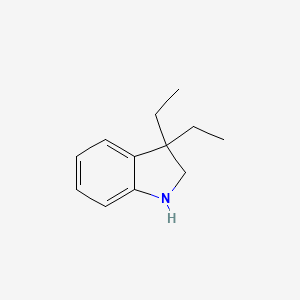

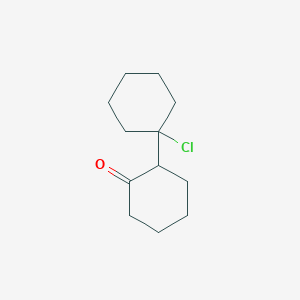

“3,3-diethyl-2,3-dihydro-1H-indole” is a heterocyclic compound . It is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .

Molecular Structure Analysis

The molecular structure of “3,3-diethyl-2,3-dihydro-1H-indole” is derived from the indole structure, which consists of a benzene ring fused to a pyrrole ring . The 3D structure of the molecule can be viewed using specific software .

Chemical Reactions Analysis

Indole derivatives, including “3,3-diethyl-2,3-dihydro-1H-indole”, can undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the excessive π-electrons delocalization . They can also be involved in one-pot, multistep regimens that provide efficiency in terms of time, cost, yield, labor, energy, and consumables .

科学研究应用

Indole Synthesis A Review and Proposed Classification

Taber和Tirunahari(2011)的评论提出了对吲哚合成的全面分类,重点关注随时间发展的各种策略和方法。它讨论了该领域的历史和最新贡献,突出了与吲哚合成相关的战略方法和命名反应,为像3,3-二乙基-2,3-二氢-1H-吲哚(Taber & Tirunahari, 2011)这样的化合物的化学性质和合成方法提供了宝贵的见解。

化学官能团化和生物活性

通过Umpolung对吲哚进行C2-官能化的最新进展

Deka,Deb和Baruah(2020)讨论了吲哚的C2-官能化,特别关注增强吲哚的反应性和潜在药用应用的Umpolung策略,例如3,3-二乙基-2,3-二氢-1H-吲哚,通过在特定位置行为为亲电子(Deka, Deb, & Baruah, 2020)。

吲哚和吲唑的化学和生物学:一篇小型评论

Ali等人(2013)讨论了吲哚和吲唑的药用应用和重要性,指出它们多样的生物活性和治疗潜力,这可能与在各种医学和生物学背景下应用3,3-二乙基-2,3-二氢-1H-吲哚相关(Ali, Dar, Pradhan, & Farooqui, 2013)。

在药物合成和药理学中的应用

基于异喹啉的杂环化合物合成

Sadeghian和Bayat(2022)强调了异喹啉及其衍生物用于形成各种N-杂环化合物的用途,展示了类似3,3-二乙基-2,3-二氢-1H-吲哚在药物开发和药理学中的重要性(Sadeghian & Bayat, 2022)。

治疗前景和机制

吲哚衍生物的药用视角:最新发展和结构活性关系研究

Kumar等人(2020)回顾了吲哚衍生物在治疗各种药理性疾病中的重要性。他们讨论了吲哚化合物的多样生物活性及其作为新型药物候选物的潜力,其中可能包括类似3,3-二乙基-2,3-二氢-1H-吲哚的衍生物的治疗可能性(Kumar, Sharma, Kalra, Singh, Monga, & Kumar, 2020)。

吲哚衍生物生物潜力的简要评论

Kumar和Ritika(2020)强调了吲哚衍生物的临床和生物学应用,讨论了各种生物活性和基于吲哚结构的新治疗发展的潜力,可能包括3,3-二乙基-2,3-二氢-1H-吲哚(Kumar & Ritika, 2020)。

安全和危害

While specific safety and hazard information for “3,3-diethyl-2,3-dihydro-1H-indole” is not available in the search results, it’s important to handle all chemicals with care. Avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

未来方向

The future directions for “3,3-diethyl-2,3-dihydro-1H-indole” and other indole derivatives involve their potential applications in drug discovery. Indoles are considered a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles . Therefore, the development of new synthesis methods and the exploration of their diverse biological activities are areas of ongoing research .

属性

IUPAC Name |

3,3-diethyl-1,2-dihydroindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-12(4-2)9-13-11-8-6-5-7-10(11)12/h5-8,13H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAJILQTDDOIET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC2=CC=CC=C21)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569186 |

Source

|

| Record name | 3,3-Diethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-diethyl-2,3-dihydro-1H-indole | |

CAS RN |

130546-01-9 |

Source

|

| Record name | 3,3-Diethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)